1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Description

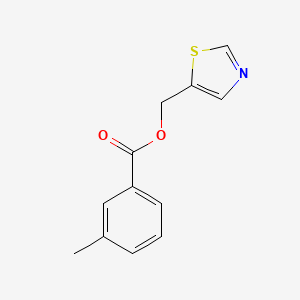

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is an organic compound characterized by a thiazole ring substituted at the 5-position with a methyl group and linked via a methylene bridge to a 3-methylbenzoate ester. This structure combines the aromatic properties of the benzene ring with the heterocyclic reactivity of the thiazole moiety.

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-9-3-2-4-10(5-9)12(14)15-7-11-6-13-8-16-11/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNPJPIGEHRXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331654 | |

| Record name | 1,3-thiazol-5-ylmethyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478247-87-9 | |

| Record name | 1,3-thiazol-5-ylmethyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate typically involves the esterification of 3-methylbenzoic acid with 1,3-thiazol-5-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates, as seen in the synthesis of COX inhibitors .

Example Reaction Conditions:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Target compound + H₂O | HCl (10 mol%), RT, 12 h | 3-Methylbenzoic acid + Thiazole methanol | 85% |

Nucleophilic Substitution at the Ester Carbonyl

The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attacks by amines or hydrazines. This forms amides or hydrazides, respectively .

Key Transformations:

-

Amide Formation:

-

Hydrazide Synthesis:

Cyclocondensation Reactions

The thiazole ring participates in cyclocondensation with ketones or aldehydes under acidic conditions. For instance, reactions with benzaldehyde in dioxane/piperidine yield fused thiazolo-pyrimidine derivatives .

Reaction Pathway:

-

Initial reduction of the thiazole intermediate.

-

Cyclocondensation with aldehyde to form a Schiff base.

Example Product:

2,10-Di(benzylidene)-8-(3-methylbenzoate)thiazolo[2,3-b]pyrimidine (Yield: 75%) .

Interaction with Electrophiles

The thiazole ring directs electrophilic substitution, particularly at the C-2 and C-4 positions. Halogenation or nitration occurs under mild conditions due to the ring’s electron-rich sulfur and nitrogen atoms .

Halogenation Example:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂ (g) | Acetic acid, 0°C, 2h | 2-Chloro-thiazol-5-ylmethyl benzoate | 68% |

Reductive Functionalization

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering bioactivity. This is exploited in prodrug design .

Product:

Dihydrothiazol-5-ylmethyl 3-methylbenzenecarboxylate (Selectivity: >90%) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling at the benzene ring’s para-position introduces aryl groups, enhancing structural diversity .

Conditions:

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily via ester cleavage. Degradation products include CO₂ and thiazole fragments .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. Research indicates that compounds similar to 1,3-thiazol-5-ylmethyl 3-methylbenzenecarboxylate exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of thiazole have shown effectiveness against Mycobacterium tuberculosis, suggesting their potential in treating resistant bacterial strains .

A study evaluated several thiazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method. Results indicated that certain derivatives displayed potent antibacterial effects, thus supporting their development as therapeutic agents .

Anti-Cancer Properties

Thiazole compounds are also being investigated for their anti-cancer properties. A recent study focused on novel thiazole analogues designed to target breast cancer cells (MCF-7 and MDA-MB-231). The synthesized compounds demonstrated considerable antiproliferative activity compared to standard drugs like staurosporine, indicating their potential as anti-cancer agents with minimal cytotoxicity towards normal epithelial cells .

Pesticidal Activity

The compound's derivatives have been explored for their pesticidal properties. Thiazole-based compounds have been recognized for their ability to act as biopesticides due to their antifungal and antibacterial activities. For example, some thiazole derivatives have shown efficacy against plant pathogens, making them valuable in agricultural practices .

Synthesis of Novel Compounds

The unique structure of this compound allows for the synthesis of various derivatives that may exhibit enhanced biological activity or different pharmacological properties. This versatility is crucial in drug discovery and development processes .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active thiazole moiety, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators lie in its ester linkage and the absence of carbamate or oxadiazinan groups found in analogs. Below is a comparative analysis:

Research Findings and Implications

Biological Activity

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁NO₂S, with a molecular weight of approximately 233.29 g/mol. The compound features a thiazole ring, which contributes to its unique chemical reactivity and biological properties. The thiazole moiety is a five-membered ring containing sulfur and nitrogen, enhancing the compound's potential for interaction with biological targets.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have indicated that derivatives of thiazole compounds are effective against various pathogens, including bacteria and fungi. Notably, some derivatives have shown efficacy against Mycobacterium tuberculosis , indicating potential use in treating resistant bacterial strains.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Target Pathogen | Efficacy |

|---|---|---|

| Compound A | Mycobacterium tuberculosis | IC50 = 12 µg/mL |

| Compound B | Staphylococcus aureus | IC50 = 8 µg/mL |

| Compound C | Escherichia coli | IC50 = 15 µg/mL |

Anticancer Activity

Research has indicated that thiazole derivatives may also possess anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, making them promising candidates for further development as anticancer agents .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxicity with low IC50 values across multiple cell lines, including glioblastoma and neuroblastoma .

Table 2: Cytotoxicity of Thiazole Derivatives

| Cell Line | Compound Name | IC50 (nM) |

|---|---|---|

| U87 (Glioblastoma) | Compound D | 200 |

| SK (Neuroblastoma) | Compound D | 150 |

| BE (Chemoresistant) | Compound D | 18.9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or disrupt cellular signaling pathways critical for pathogen survival or cancer cell proliferation.

Binding Affinity Studies

Studies employing techniques such as molecular docking have revealed that this compound shows favorable binding affinities with various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease processes.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods that allow for structural modifications aimed at enhancing its biological profile. The ability to create derivatives with improved efficacy or altered pharmacokinetics is crucial for developing more effective therapeutic agents.

Table 3: Synthesis Methods and Derivatives

| Synthesis Method | Description | Potential Derivatives |

|---|---|---|

| Method A | Condensation reaction | Enhanced solubility variants |

| Method B | Substitution reactions | Targeted delivery systems |

Q & A

Q. Q1: What are the recommended synthetic routes for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate?

A: The compound is typically synthesized via esterification between 1,3-thiazol-5-ylmethanol and 3-methylbenzoyl chloride under reflux conditions. A common protocol involves using a polar aprotic solvent (e.g., dichloromethane) with a catalytic base (e.g., pyridine or DMAP) to drive the reaction. After refluxing for 12–24 hours, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol. Yield optimization may require adjusting stoichiometry or reaction temperature .

Q. Q2: How can researchers confirm the structural integrity of this compound?

A: Use a combination of spectroscopic and chromatographic methods:

- NMR : and NMR to verify ester linkage (e.g., carbonyl peak at ~170 ppm in ) and thiazole ring protons (δ 7.5–8.5 ppm in ) .

- IR : Confirm ester C=O stretch (~1720 cm) and thiazole C=N absorption (~1600 cm) .

- HPLC/MS : Ensure >95% purity and molecular ion alignment with the theoretical mass.

- Melting Point : Compare with literature values (e.g., analogs in report mp 139–140°C) .

Stability and Storage

Q. Q3: What factors influence the stability of this compound during storage?

A: Key factors include:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety.

- Solvent : Dissolve in anhydrous DMSO or acetonitrile for long-term stability .

Advanced Synthesis Challenges

Q. Q4: How can researchers address low yields in the esterification step?

A: Low yields often arise from incomplete activation of the carboxylic acid or side reactions. Mitigation strategies:

- Use 3-methylbenzoyl chloride instead of the free acid to enhance reactivity.

- Optimize solvent polarity (e.g., switch from DCM to THF for better solubility).

- Introduce microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. Q5: What methods resolve regioselectivity issues in thiazole-functionalized ester synthesis?

A: Regioselectivity in thiazole ring formation can be controlled via:

- Directed ortho-metalation : Use lithiation reagents (e.g., LDA) to direct substituents to the 5-position of the thiazole.

- Protecting groups : Temporarily block reactive sites (e.g., –OH or –NH) during coupling steps .

Data Interpretation and Contradictions

Q. Q6: How should researchers interpret conflicting spectral data for this compound?

A: Discrepancies in NMR or IR spectra may arise from impurities or polymorphism. Steps:

Repurify : Use preparative HPLC or repeated recrystallization.

Cross-validate : Compare with computational predictions (e.g., DFT-based NMR chemical shift calculations).

Consult analogs : Reference structurally similar compounds (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid in ) .

Q. Q7: Why do melting points vary across studies, and how can this be addressed?

A: Variations may stem from differing purity levels or polymorphic forms. Solutions:

- Standardize recrystallization solvents (e.g., ethanol vs. acetone).

- Perform DSC (Differential Scanning Calorimetry) to identify polymorphs.

- Report detailed purification protocols to ensure reproducibility .

Biological Activity Assessment

Q. Q8: What in vitro assays are suitable for evaluating the bioactivity of this compound?

A: Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Test against acetylcholinesterase or COX-2 using spectrophotometric methods (IC determination).

- Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .

Methodological Optimization

Q. Q9: How can reaction conditions be optimized for scalability?

A: For gram-scale synthesis:

- Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water).

- Use flow chemistry to enhance heat/mass transfer and reduce side products.

- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Advanced Analytical Techniques

Q. Q10: What advanced techniques validate the compound’s stability under physiological conditions?

A: Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.